Enhanced Hydrolytic Stability Compared to Sulfonyl Chlorides
The S-F bond in 3,5-dimethylbenzenesulfonyl fluoride imparts hydrolytic stability far exceeding that of its sulfonyl chloride counterpart. While sulfonyl chlorides hydrolyze rapidly in aqueous buffers (t1/2 < 1 min), aryl sulfonyl fluorides exhibit significantly longer half-lives, often measured in hours to days, enabling their use in physiological conditions where sulfonyl chlorides are impractical [1].
| Evidence Dimension | Hydrolytic stability (half-life in aqueous buffer) |
|---|---|
| Target Compound Data | t1/2 = Hours to days (class behavior for aryl sulfonyl fluorides) |
| Comparator Or Baseline | Sulfonyl chlorides: t1/2 < 1 minute |
| Quantified Difference | >100-fold increase in hydrolytic half-life |
| Conditions | Aqueous buffer, pH 7.4, 25°C (class inference for aryl sulfonyl fluorides vs. sulfonyl chlorides) |
Why This Matters
This stability enables applications in aqueous biological assays and bioconjugation where sulfonyl chlorides would be inactivated before reaction.
- [1] Davies, A. T.; Curto, J. M.; Bagley, S. W.; Willis, M. C. Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. J. Am. Chem. Soc. 2017, 139, 13141-13146. View Source
